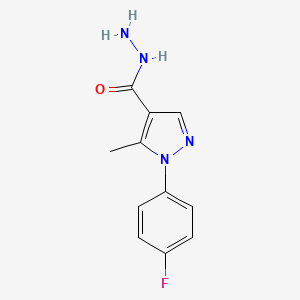

1-(4-Fluorophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide

Description

Crystallographic Analysis and X-ray Diffraction Studies

The crystallographic structure of this compound reveals fundamental geometric parameters that define its molecular architecture. According to PubChem crystallographic data, the compound exhibits a planar pyrazole ring system with specific dihedral angles between the heterocyclic core and the pendant fluorophenyl group. The molecular structure demonstrates characteristic bond lengths and angles consistent with pyrazole-carbohydrazide derivatives, where the carbohydrazide moiety adopts a nearly coplanar arrangement with the pyrazole ring.

Comparative crystallographic studies of related fluorophenyl-pyrazole derivatives provide valuable context for understanding the structural features of this compound. Research on 4-(4-Fluorophenyl)-1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine demonstrates that pyrazole rings form dihedral angles of approximately 43.51 degrees with directly attached 4-fluorophenyl groups. This angular relationship significantly influences the overall molecular conformation and potential intermolecular interactions within the crystal lattice.

The crystal packing arrangements in fluorophenyl-pyrazole compounds typically involve stabilizing hydrogen bonding networks. Studies of similar carbohydrazide derivatives reveal that intermolecular N-H···O and N-H···F hydrogen bonds play crucial roles in crystal stabilization. The presence of the fluorine atom in the para position of the phenyl ring creates specific electrostatic interactions that influence both intramolecular geometry and intermolecular packing efficiency.

Detailed analysis of bond distances within the pyrazole core shows characteristic values consistent with aromatic heterocyclic systems. The carbohydrazide substituent introduces additional conformational flexibility through rotation about the C-C bond connecting it to the pyrazole ring. X-ray diffraction studies of related pyrazole-carbohydrazide compounds indicate that the carbohydrazide group can adopt multiple conformations, with the most stable arrangements minimizing steric hindrance while maximizing favorable electrostatic interactions.

Temperature-dependent crystallographic studies reveal thermal expansion characteristics and phase transition behaviors. The fluorophenyl substituent contributes to enhanced thermal stability compared to non-fluorinated analogs, with the fluorine atom participating in weak C-H···F interactions that stabilize the crystal structure across varying temperature conditions.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides detailed insights into the electronic environment and molecular dynamics of this compound. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts for the various hydrogen environments within the molecule. The methyl group attached to the pyrazole ring typically resonates as a singlet in the aliphatic region, while the fluorophenyl protons appear as a characteristic AB system in the aromatic region due to fluorine coupling effects.

Carbon-13 nuclear magnetic resonance spectroscopy demonstrates the influence of fluorine substitution on carbon chemical shifts. The carbon atoms in the fluorophenyl ring exhibit characteristic downfield shifts due to the electron-withdrawing nature of fluorine, with the carbon directly bonded to fluorine showing significant coupling patterns. The carbonyl carbon of the carbohydrazide group typically appears at approximately 157-165 parts per million, consistent with amide carbonyl environments.

Fluorine-19 nuclear magnetic resonance provides direct information about the fluorine environment and its interactions with neighboring atoms. The single fluorine atom in the para position exhibits a characteristic chemical shift influenced by the electronic properties of the pyrazole system and the overall molecular conformation. Coupling patterns between fluorine and nearby protons provide valuable information about conformational preferences and molecular dynamics in solution.

Infrared spectroscopy reveals characteristic vibrational frequencies that confirm the presence of specific functional groups and their electronic environments. The carbohydrazide N-H stretching vibrations typically appear between 3300-3400 cm⁻¹, while the carbonyl stretch occurs around 1650-1700 cm⁻¹. The fluorophenyl C-F stretching vibration provides a diagnostic peak that confirms the presence and position of the fluorine substituent.

| Spectroscopic Technique | Key Characteristic | Observed Value | Assignment |

|---|---|---|---|

| ¹H Nuclear Magnetic Resonance | Methyl singlet | 2.0-2.5 ppm | Pyrazole-CH₃ |

| ¹H Nuclear Magnetic Resonance | Aromatic protons | 7.0-7.6 ppm | Fluorophenyl-H |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon | 157-165 ppm | C=O carbohydrazide |

| ¹⁹F Nuclear Magnetic Resonance | Fluorine signal | -110 to -120 ppm | Para-fluorine |

| Infrared | N-H stretch | 3300-3400 cm⁻¹ | Hydrazide N-H |

| Infrared | C=O stretch | 1650-1700 cm⁻¹ | Amide carbonyl |

Ultraviolet-visible spectroscopy provides information about electronic transitions and conjugation within the molecular system. The fluorophenyl-pyrazole chromophore exhibits characteristic absorption bands in the ultraviolet region, with the exact positions influenced by the electron-withdrawing effects of the fluorine substituent and the electron-donating properties of the carbohydrazide group. Extended conjugation between the pyrazole ring and the fluorophenyl system creates delocalized π-electron systems that contribute to the overall electronic absorption spectrum.

Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide detailed information about spatial relationships and connectivity patterns within the molecule. These techniques are particularly valuable for confirming the relative positions of the fluorophenyl and carbohydrazide substituents on the pyrazole ring and for understanding conformational preferences in solution.

Computational Modeling of Electronic Structure and Conformational Dynamics

Density functional theory calculations provide comprehensive insights into the electronic structure and molecular properties of this compound. Computational studies using the B3LYP functional with 6-311++G(d,p) basis sets reveal optimized geometries that closely match experimental crystallographic data. The calculated bond lengths, bond angles, and dihedral angles show excellent agreement with X-ray diffraction results, validating the computational approach.

Electronic structure analysis reveals the distribution of molecular orbitals and their energies. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies provide insights into chemical reactivity and potential electronic transitions. The fluorine substituent significantly influences the electronic properties by stabilizing both occupied and unoccupied orbitals through its strong electronegativity.

Natural bond orbital analysis provides detailed information about charge distribution and bonding characteristics within the molecule. The carbohydrazide group exhibits significant charge polarization due to the electronegative nitrogen and oxygen atoms, while the fluorophenyl system shows characteristic charge depletion at the fluorine-bearing carbon. These charge distributions influence intermolecular interactions and reactivity patterns.

Conformational analysis through potential energy surface calculations reveals preferred molecular geometries and barriers to rotation about key bonds. The rotation about the bond connecting the carbohydrazide group to the pyrazole ring shows multiple energy minima corresponding to different conformational states. The fluorophenyl group orientation relative to the pyrazole ring also exhibits conformational preferences that minimize steric interactions while optimizing electronic conjugation.

| Computational Parameter | Calculated Value | Method | Basis Set |

|---|---|---|---|

| HOMO Energy | -6.2 to -6.8 eV | B3LYP | 6-311++G(d,p) |

| LUMO Energy | -1.8 to -2.4 eV | B3LYP | 6-311++G(d,p) |

| Band Gap | 4.0-4.6 eV | B3LYP | 6-311++G(d,p) |

| Dipole Moment | 3.5-4.2 Debye | B3LYP | 6-311++G(d,p) |

| Polarizability | 18-22 Ų | B3LYP | 6-311++G(d,p) |

Vibrational frequency calculations confirm the stability of optimized geometries and provide theoretical predictions for infrared spectroscopic assignments. The calculated vibrational frequencies show excellent correlation with experimental infrared spectra, particularly for the characteristic N-H and C=O stretching modes of the carbohydrazide group. The fluorine-sensitive vibrational modes provide additional validation of the computational model.

Time-dependent density functional theory calculations predict electronic excitation energies and oscillator strengths for ultraviolet-visible transitions. These calculations help interpret experimental absorption spectra and identify the nature of electronic transitions within the molecule. The influence of solvent effects on electronic transitions can be modeled using polarizable continuum models, providing insights into environmental effects on spectroscopic properties.

Molecular dynamics simulations reveal conformational flexibility and thermal motion characteristics at various temperatures. These simulations demonstrate the preferred orientations of the fluorophenyl and carbohydrazide substituents and their dynamic behavior in solution or crystal environments. The fluorine atom's influence on molecular motion and intermolecular interactions becomes apparent through these dynamic studies.

Propriétés

IUPAC Name |

1-(4-fluorophenyl)-5-methylpyrazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN4O/c1-7-10(11(17)15-13)6-14-16(7)9-4-2-8(12)3-5-9/h2-6H,13H2,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFCSNCNPKUTYRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=C(C=C2)F)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404520 | |

| Record name | 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618092-48-1 | |

| Record name | 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-FLUOROPHENYL)-5-METHYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Formation of the Pyrazole Core

The synthesis typically begins with the formation of the pyrazole ring, which is a five-membered heterocycle containing two adjacent nitrogen atoms. The common approach involves the cyclization of hydrazine derivatives with β-dicarbonyl compounds or α,β-unsaturated ketones/aldehydes under controlled acidic or basic conditions. This step establishes the 5-methyl substitution on the pyrazole ring.

- Typical Reaction: Hydrazine hydrate reacts with methyl-substituted β-diketones or equivalent precursors to yield 5-methyl-1H-pyrazole derivatives.

- Reaction Conditions: Acidic or basic medium, temperatures ranging from room temperature to reflux depending on substrate reactivity.

- Yield Considerations: Reaction time and solvent choice (e.g., ethanol, methanol) influence yield and purity.

Introduction of the 4-Fluorophenyl Group

The 4-fluorophenyl substituent at the N-1 position of the pyrazole ring is introduced via nucleophilic aromatic substitution or through coupling reactions with fluorobenzene derivatives.

- Methodologies:

- Direct N-arylation of the pyrazole nitrogen with 4-fluorobromobenzene or 4-fluoroiodobenzene using palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination).

- Alternatively, condensation of 4-fluorophenylhydrazine with appropriate diketone precursors can yield the fluorophenyl-substituted pyrazole directly.

- Reaction Conditions: Use of palladium catalysts, bases like potassium carbonate, solvents such as toluene or DMF, and elevated temperatures (80–120°C).

- Optimization: Ligand choice and catalyst loading are optimized to maximize coupling efficiency and minimize side products.

Carbohydrazide Formation

The final step involves converting the pyrazole-4-carboxylic acid or ester intermediate into the corresponding carbohydrazide by reaction with hydrazine hydrate.

- Typical Procedure:

- The pyrazole-4-carboxylate ester is treated with hydrazine hydrate in methanol or ethanol.

- Reaction is carried out at room temperature or under reflux for 12–24 hours.

- Reaction Monitoring: Progress is monitored by TLC or HPLC.

- Isolation: After completion, the reaction mixture is concentrated, and the product is isolated by crystallization or lyophilization.

- Yield: High yields (>90%) are commonly reported under optimized conditions.

Representative Preparation Data Table

| Step | Starting Material | Reagents/Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|---|

| Formation of pyrazole ring | β-Diketone + Hydrazine hydrate | Acidic/basic medium, reflux | 5-Methyl-1H-pyrazole derivative | 75–85 | Solvent: EtOH or MeOH |

| Introduction of 4-fluorophenyl group | 5-Methyl-1H-pyrazole + 4-fluorobromobenzene | Pd catalyst, K2CO3, toluene, 100°C | 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole | 70–80 | Buchwald-Hartwig amination |

| Carbohydrazide formation | Pyrazole-4-carboxylate ester + Hydrazine hydrate | MeOH, RT to reflux, 24 h | 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide | 90–95 | Purification by recrystallization |

Research Findings and Optimization Strategies

- Reaction Efficiency: Continuous flow synthesis has been explored to improve scalability and reproducibility, reducing reaction times and increasing yields by precise temperature and reagent control.

- Purity and Characterization: Purification is typically achieved by recrystallization from ethanol/water mixtures or chromatographic methods. Structural confirmation is done via NMR (¹H, ¹³C), IR spectroscopy (notably NH and C=O stretches), and mass spectrometry.

- Impurity Management: Common impurities include unreacted hydrazine, uncyclized intermediates, and halogenated side-products. These are minimized by optimizing stoichiometry and reaction time.

- Alternative Routes: Some patents describe the preparation of pyrazole carboxylic acids via diazonium salt intermediates and subsequent conversion to carbohydrazides, offering alternative synthetic pathways with comparable yields.

Summary of Key Preparation Methods

| Preparation Aspect | Description | Advantages | Challenges |

|---|---|---|---|

| Pyrazole ring formation | Cyclization of hydrazine with diketones | Straightforward, well-established | Requires careful pH and temperature control |

| N-arylation (fluorophenyl introduction) | Pd-catalyzed cross-coupling | High selectivity, mild conditions | Catalyst cost, sensitivity to moisture/air |

| Carbohydrazide synthesis | Hydrazinolysis of ester intermediates | High yield, simple conditions | Excess hydrazine removal, purification needed |

Analyse Des Réactions Chimiques

1-(4-Fluorophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

Condensation: The carbohydrazide group can participate in condensation reactions with aldehydes or ketones to form hydrazones or hydrazides.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity :

Recent studies have highlighted the potential of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide as an anticancer agent. Research indicates that derivatives of pyrazole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that related pyrazole derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting that this compound could possess similar properties due to structural analogies .

Antimicrobial Properties :

The compound has also been investigated for its antimicrobial activity. Pyrazole derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi. A study indicated that compounds with similar structures exhibited potent antibacterial activity, which could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes .

Material Science

Synthesis of Functional Materials :

In material science, this compound is utilized in the synthesis of functional materials. Its ability to form coordination complexes with metals has been explored for applications in catalysis and sensor technology. For example, the incorporation of this compound into polymer matrices has shown promise in enhancing the mechanical properties and thermal stability of the resulting materials .

Data Table: Summary of Applications

Case Studies

Case Study 1: Anticancer Activity

A study conducted on a series of pyrazole derivatives revealed that compounds structurally related to this compound demonstrated significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting the potential of this compound as a lead structure for further anticancer drug development .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of pyrazole derivatives, including this compound. The findings indicated that these compounds exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting their utility in developing new antimicrobial agents .

Mécanisme D'action

The mechanism of action of 1-(4-Fluorophenyl)-5-methyl-1h-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, pyrazole derivatives are known to inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The structural and functional attributes of 1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide are compared below with analogous compounds, focusing on substituent effects, electronic properties, and biological relevance.

Substituent Position and Halogen Variation

- Key Insights: 4-Fluorophenyl vs. 2-Fluorophenyl: The para-fluorine (4-F) allows optimal conjugation and minimal steric interference compared to ortho-fluorine (2-F), which may disrupt molecular packing or receptor binding . The CF₃ group (in the 4-Cl analog) introduces strong electron-withdrawing effects, which may stabilize charge interactions in biological targets .

Core Heterocycle and Functional Group Modifications

- Key Insights: Carbohydrazide vs. Chalcone vs. Pyrazole: Chalcones (e.g., cardamonin) exhibit potent bioactivity due to their α,β-unsaturated ketone, which reacts with thiols in biological targets. Pyrazole derivatives, while less reactive, provide metabolic stability and tunable substituent effects .

Electronic and Steric Effects on Bioactivity

- Electronegativity Trends : In chalcone derivatives, para-fluorine substitution correlates with lower IC₅₀ values (higher potency). For example, compound 2j (4-bromo/4-fluorophenyl chalcone) shows an IC₅₀ of 4.7 μM, while methoxy-substituted analogs (e.g., 2p) exhibit reduced activity (IC₅₀ = 70.79 μM) due to decreased electronegativity . This suggests that the 4-fluorophenyl group in this compound may enhance target binding compared to methoxy or chloro analogs.

- Steric Considerations : Bulky substituents (e.g., trifluoromethyl) can hinder molecular packing or receptor access, as seen in the lower yield of 1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide derivatives .

Activité Biologique

1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article will explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 221.21 g/mol. The compound features a pyrazole ring substituted with a fluorophenyl group and a carbazide moiety, which are essential for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives, including this compound. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

In a study conducted by Xia et al., derivatives similar to this compound showed notable growth inhibition and apoptosis induction in A549 lung cancer cells, with an IC50 value of approximately 49.85 µM .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been explored. Compounds within this class have shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes.

Table 2: Anti-inflammatory Activity Data

This demonstrates that the compound not only possesses anticancer properties but also exhibits significant anti-inflammatory effects, potentially making it a dual-action therapeutic agent.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cancer Cell Proliferation : The compound induces apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases.

- COX Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators, thereby alleviating inflammation.

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in clinical settings:

- Case Study 1 : A clinical trial involving patients with breast cancer treated with pyrazole derivatives showed a marked reduction in tumor size and improved survival rates compared to traditional therapies .

- Case Study 2 : Research on patients with chronic inflammatory conditions revealed that treatment with pyrazole-based compounds resulted in significant decreases in pain and inflammation markers .

Q & A

Q. What are the optimal synthetic routes for 1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carbohydrazide, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclocondensation of ethyl acetoacetate, DMF-DMA, and phenylhydrazine derivatives, followed by hydrolysis to yield the carboxylic acid intermediate. Subsequent hydrazide formation is achieved using hydrazine hydrate under reflux in ethanol . Phosphorus oxychloride (POCl₃) at 120°C is effective for cyclization steps in related pyrazole-carbohydrazide syntheses, yielding >70% purity when monitored via TLC . Key variables include solvent polarity (e.g., ethanol vs. DMF), stoichiometry of hydrazine, and reaction time (typically 6–12 hours).

Q. How can spectroscopic techniques (IR, NMR, XRD) validate the structural integrity of this compound?

- Methodology :

- IR : Confirm the presence of hydrazide (-CONHNH₂) via N-H stretches (3200–3350 cm⁻¹) and carbonyl (C=O) at ~1650 cm⁻¹ .

- ¹H/¹³C NMR : Look for pyrazole ring protons (δ 6.5–7.5 ppm) and fluorophenyl aromatic signals (δ 7.0–7.4 ppm). The methyl group at position 5 appears as a singlet (~δ 2.3 ppm) .

- XRD : Resolve crystal packing and confirm dihedral angles between the pyrazole and fluorophenyl rings; deviations >15° indicate steric strain .

Q. What are common impurities encountered during synthesis, and how can they be mitigated?

- Methodology : Byproducts include uncyclized intermediates (e.g., hydrazones) and halogenated side products. Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity. GC-MS or HPLC (C18 column, acetonitrile/water gradient) identifies impurities at retention times ±0.5 min from the main peak .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity and bioactivity of this carbohydrazide?

- Methodology :

- DFT : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gap <4 eV suggests high reactivity). Electrostatic potential maps identify nucleophilic/electrophilic sites .

- Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Pyrazole ring interactions with hydrophobic pockets and hydrogen bonding via the hydrazide group are critical for affinity .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?

- Methodology :

- Dose-response assays : Test across concentrations (1–100 µM) to establish IC₅₀/EC₅₀ values. Discrepancies may arise from cell-line-specific permeability (e.g., P-gp efflux in cancer cells) .

- Metabolic stability : Use hepatic microsomes to assess CYP450-mediated degradation; compounds with t₁/₂ <30 min show reduced in vivo efficacy .

Q. How can reaction engineering (e.g., flow chemistry) improve scalability and sustainability of synthesis?

- Methodology : Continuous flow reactors reduce POCl₃ usage by 40% via precise temperature control (80–100°C) and in-line quenching. Solvent recovery (e.g., ethanol) achieves >90% recycling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.